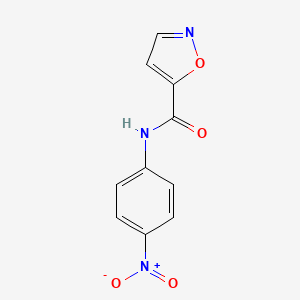

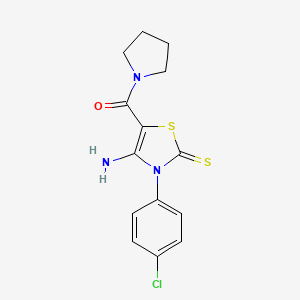

N-(4-nitrophenyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Isoxazole derivatives can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A novel one-pot green approach has been designed to synthesize new oxazole derivatives .Molecular Structure Analysis

The molecular structure of “N-(4-nitrophenyl)isoxazole-5-carboxamide” consists of a five-membered heterocyclic moiety . The structure is based on the isoxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .科学的研究の応用

Anticancer Activity

- Isoxazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing promising results against hepatic cancer. These compounds have been compared with standard drugs like doxorubicin, exhibiting good results, especially considering their toxic effects on normal cell lines (Hassan et al., 2019).

- Another study focused on N-phenyl-5-carboxamidyl isoxazoles demonstrated significant anticancer activity against colon cancer cells, highlighting the inhibition of JAK3/STAT3 signaling pathways as a potential mechanism of action. This research points to the promising role of these compounds in colon cancer treatment (Shaw et al., 2012).

Antimicrobial and Antifungal Activities

- Research on isoxazole derivatives has also shown strong antimicrobial effects, with certain compounds exhibiting significant antibacterial and antifungal activities. These findings support the potential use of isoxazole compounds in treating infections (Dhaduk & Joshi, 2022).

Anti-inflammatory and Neuroprotective Activities

- Isoxazole-containing sulfonamides have been identified as potent inhibitors of carbonic anhydrase II and VII, enzymes involved in various physiological processes, including inflammation and neuropathic pain. This suggests a potential application in treating conditions associated with these enzymes (Altug et al., 2017).

- A study on arylisoxazole-chromenone carboxamides explored their inhibitory activity on cholinesterase, a key enzyme in Alzheimer's disease, indicating potential neuroprotective effects. The research highlights the compound's efficacy in inhibiting acetylcholinesterase and butyrylcholinesterase, important for Alzheimer's disease management (Saeedi et al., 2020).

Herbicidal Activity

- N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and evaluated for herbicidal activity, showing significant inhibition against certain weeds. This research underscores the potential agricultural applications of isoxazole derivatives in weed management (Sun et al., 2020).

Safety and Hazards

将来の方向性

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This has led to an increase in research aimed at synthesizing various isoxazole derivatives and screening them for various biological activities . The main directions and recent trends in the synthesis of isoxazoles have been summarized in a review , which also provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .

特性

IUPAC Name |

N-(4-nitrophenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(9-5-6-11-17-9)12-7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFUTWYCRGNLCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2794361.png)

![N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2794362.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide](/img/structure/B2794381.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)

![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)